molecular formula C6H7FN2O B3251056 1-(3-Fluoropyrazin-2-yl)ethanol CAS No. 206278-18-4

1-(3-Fluoropyrazin-2-yl)ethanol

Cat. No.: B3251056
CAS No.: 206278-18-4
M. Wt: 142.13 g/mol
InChI Key: CQROHNQQMBHCRC-UHFFFAOYSA-N
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Description

1-(3-Fluoropyrazin-2-yl)ethanol is an organic compound characterized by the presence of a fluorine atom attached to a pyrazine ring, with an ethanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyrazin-2-yl)ethanol typically involves the reaction of 3-fluoropyrazine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the ethylene oxide, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoropyrazin-2-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Fluoropyrazin-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyrazin-2-yl)ethanol involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The ethanol group may also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

  • 1-(3-Chloropyrazin-2-yl)ethanol
  • 1-(3-Bromopyrazin-2-yl)ethanol
  • 1-(3-Methylpyrazin-2-yl)ethanol

Comparison: 1-(3-Fluoropyrazin-2-yl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. These differences can affect the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-fluoropyrazin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-4(10)5-6(7)9-3-2-8-5/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQROHNQQMBHCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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